

Sardomozide dihydrochloride SAM486A

comparative efficacy

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Compound Focus: Sardomozide dihydrochloride

CAS No.: 138794-73-7

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Sardomozide (SAM486A) Profile

The table below summarizes the core information available on Sardomozide (SAM486A).

| Attribute | Description |
|---|--|
| Other Names | CGP 48664, SAM-486A [1] |
| Drug Class | S-adenosylmethionine decarboxylase (SAMDC/AMD1) inhibitor [1] [2] [3] |
| Mechanism of Action | Inhibits SAMDC, a key enzyme in the synthesis of spermidine and spermine from putrescine. This depletes intracellular levels of these higher polyamines [1] [4] [2]. |
| Molecular Weight | 230.27 [1] |
| CAS Number | 149400-88-4 [1] |
| Biological Activity (IC ₅₀) | 5 nM (SAMDC in cell assays) [1] |

Research and Clinical Efficacy Data

The following table consolidates key experimental and clinical findings for SAM486A. Much of the recent research explores its use in combination therapies.

| Model/Setting | Findings on Efficacy & Application | Citation |
|---|---|----------|
| MTAP-Deficient Leukemia Cells | SAM486A synergized with cytarabine, enhancing growth inhibition and apoptosis. It altered intracellular polyamine levels and reduced anti-apoptotic proteins. | [5] [4] |
| Non-Hodgkin's Lymphoma (NHL) - Phase II Clinical Trial | As a monotherapy, achieved a 18.9% overall response rate (complete + partial response) in patients with relapsed/refractory NHL. Two patients had a complete response. | [2] |
| Solid Tumors - Phase I Clinical Trial | No objective tumor remissions were observed. The study established a recommended dose for further trials (400 mg/m ² per cycle). | [3] |
| T cell Immunomodulation | Inhibition of the polyamine/hypusine axis (downstream of SAM486A's target) augments CD69 expression and IFN- γ /TNF- α production in human CD8+ T cells, suggesting potential to enhance anti-tumor immunity. | [6] [7] |

Experimental Protocols from Research

Here are the methodologies for key experiments cited in the search results, which can serve as a reference for your own research design.

- **In Vitro Cell Assay (Cytotoxicity & Synergy):**
 - **Cell Lines:** Studies used the human leukemia cell line U937 and its subline with knocked-down Methylthioadenosine phosphorylase (MTAP), U937/MTAP(-) [4].
 - **Culture Conditions:** Experiments were performed in media supplemented with 20% methionine (low methionine) to mimic a stressed metabolic environment [4].
 - **Treatment:** Cells were treated with SAM486A alone or in combination with cytarabine [5] [4].

- **Assessment:** Cell growth inhibition was measured. Apoptosis induction was assessed, and mechanisms were investigated by measuring intracellular polyamine concentrations and levels of anti-apoptotic proteins via Western blot [4].
- **In Vivo Model (Pulmonary Arterial Hypertension - Related Pathway):**
 - While not a direct protocol for SAM486A, a related study on the polyamine pathway offers insight into in vivo assessment [8].
 - **Animal Model:** Male Sprague-Dawley rats were injected with monocrotaline (MCT) to induce PAH [8].
 - **Intervention:** Rats were treated with spermidine (which has an opposing effect to SAM486A in the polyamine pathway) or other inhibitors like **Sardomozide dihydrochloride** (SAM486A) [8].
 - **Evaluation:** Right ventricular systolic pressure (RVSP) and right ventricle hypertrophy index (RV/T) were measured to assess disease severity and treatment efficacy [8].

Mechanism of Action and Signaling Pathway

The diagram below illustrates the polyamine biosynthesis pathway and the specific step inhibited by Sardomozide (SAM486A).

The primary mechanism of Sardomozide is the inhibition of S-adenosylmethionine decarboxylase (SAMDC) [1] [2] [3]. This enzyme is responsible for producing decarboxylated SAM (dcSAM), which is a critical aminopropyl group donor for the synthesis of spermidine from putrescine and spermine from spermidine [6]. By inhibiting SAMDC, Sardomozide depletes spermidine and spermine, disrupting essential cellular functions like proliferation and translation elongation (via hypusination of eIF5A) [6].

Key Insights for Research and Development

- **Therapeutic Potential in Hematologic Malignancies:** The most promising clinical data for SAM486A monotherapy is in relapsed/refractory Non-Hodgkin's Lymphoma [2]. Recent preclinical work suggests a potent synergistic effect when combined with cytarabine, especially in MTAP-deficient leukemia cells, highlighting a potential biomarker-stratified therapy approach [5] [4].
- **Role in Immunomodulation:** Beyond direct anti-cancer effects, inhibiting the polyamine/hypusine axis (as SAM486A does) can modulate T cell function. This strategy enhances the generation and function of tissue-resident memory T cells (Trm) and augments cytokine production, which could be exploited to improve CAR-T cell and other immunotherapies [6] [7].

- **Clinical Development Status:** Early-phase clinical trials have established the safety and tolerability of SAM486A, with a manageable toxicity profile primarily involving hematological effects like anemia and neutropenia [2] [3]. However, its efficacy as a single agent in solid tumors was limited [3].

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